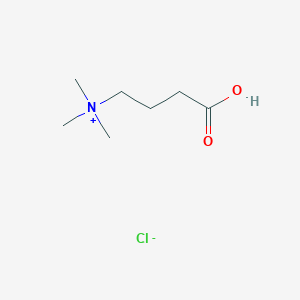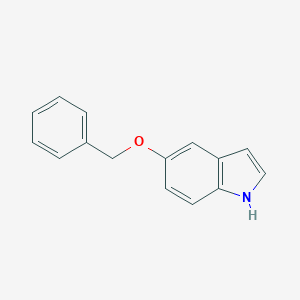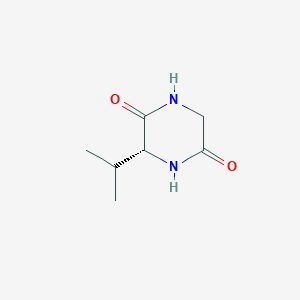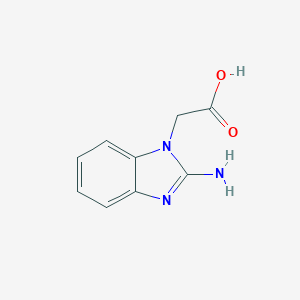
(2-Amino-1H-benzimidazol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Amino-1H-benzimidazol-1-yl)acetic acid, also known as ABAA, is a biologically active compound that has been extensively studied for its potential therapeutic applications. This compound is a derivative of benzimidazole, a heterocyclic organic compound that contains a fused benzene and imidazole ring. ABAA has been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory effects.
作用機序
The exact mechanism of action of (2-Amino-1H-benzimidazol-1-yl)acetic acid is not fully understood. However, it is believed that (2-Amino-1H-benzimidazol-1-yl)acetic acid exerts its biological activity by interfering with various cellular processes, such as DNA synthesis, protein synthesis, and cell division. (2-Amino-1H-benzimidazol-1-yl)acetic acid may also interact with specific cellular receptors or enzymes, leading to the modulation of various signaling pathways.
生化学的および生理学的効果
(2-Amino-1H-benzimidazol-1-yl)acetic acid has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal strains by disrupting the cell membrane and inhibiting the synthesis of essential cellular components. (2-Amino-1H-benzimidazol-1-yl)acetic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating specific signaling pathways. In addition, (2-Amino-1H-benzimidazol-1-yl)acetic acid has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the infiltration of immune cells.
実験室実験の利点と制限
(2-Amino-1H-benzimidazol-1-yl)acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, there are also some limitations to its use in lab experiments. (2-Amino-1H-benzimidazol-1-yl)acetic acid may exhibit cytotoxicity at high concentrations, and its mechanism of action is not fully understood. In addition, the optimal conditions for its use may vary depending on the specific biological activity being studied.
将来の方向性
There are several future directions for the study of (2-Amino-1H-benzimidazol-1-yl)acetic acid. One area of research is the development of novel (2-Amino-1H-benzimidazol-1-yl)acetic acid derivatives with improved biological activity and reduced toxicity. Another area of research is the elucidation of the exact mechanism of action of (2-Amino-1H-benzimidazol-1-yl)acetic acid, which could lead to the development of more targeted therapies. Finally, the potential use of (2-Amino-1H-benzimidazol-1-yl)acetic acid as a therapeutic agent for various diseases, such as cancer and inflammation, should be further explored.
合成法
The synthesis of (2-Amino-1H-benzimidazol-1-yl)acetic acid can be achieved through a variety of methods, including the reaction of 2-aminobenzimidazole with chloroacetic acid in the presence of a base, or the reaction of 2-aminobenzimidazole with chloroacetyl chloride in the presence of a base. The yield of (2-Amino-1H-benzimidazol-1-yl)acetic acid can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
科学的研究の応用
(2-Amino-1H-benzimidazol-1-yl)acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial activity against a wide range of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. (2-Amino-1H-benzimidazol-1-yl)acetic acid has also been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, (2-Amino-1H-benzimidazol-1-yl)acetic acid has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
特性
CAS番号 |
146578-78-1 |
|---|---|
製品名 |
(2-Amino-1H-benzimidazol-1-yl)acetic acid |
分子式 |
C9H9N3O2 |
分子量 |
191.19 g/mol |
IUPAC名 |
2-(2-aminobenzimidazol-1-yl)acetic acid |
InChI |
InChI=1S/C9H9N3O2/c10-9-11-6-3-1-2-4-7(6)12(9)5-8(13)14/h1-4H,5H2,(H2,10,11)(H,13,14) |
InChIキー |
ZLEPKTDVTFLPQI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)O)N |
正規SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)O)N |
同義語 |
1H-Benzimidazole-1-aceticacid,2-amino-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B140412.png)
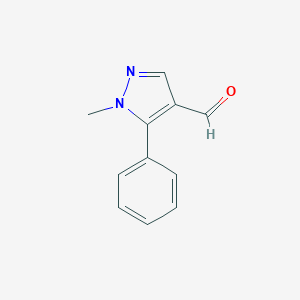
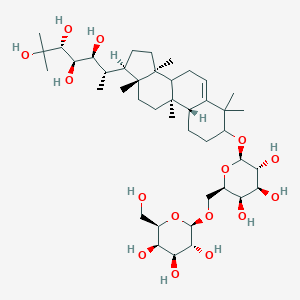
![(2R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine](/img/structure/B140416.png)
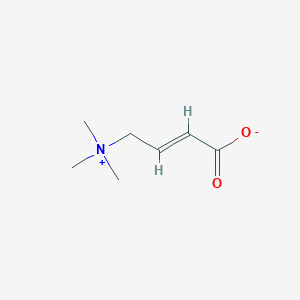
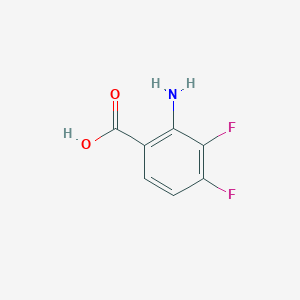
![3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole](/img/structure/B140421.png)
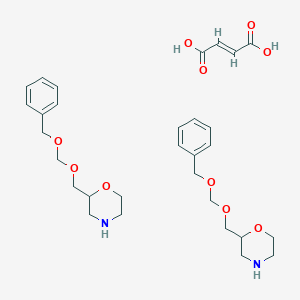
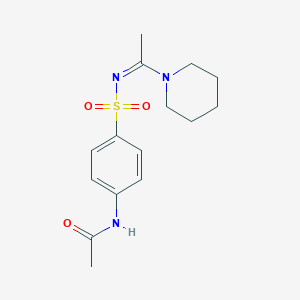
![Pyrido[1,2-a]benzimidazol-4-ol](/img/structure/B140430.png)
